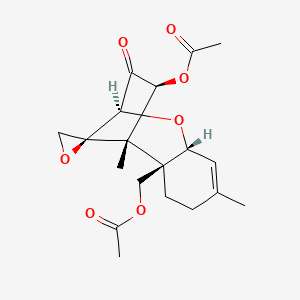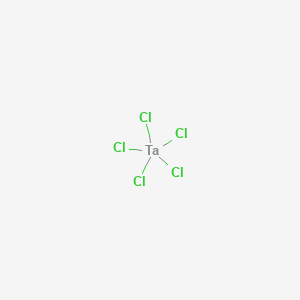
五塩化タンタル
説明
Tantalum pentachloride, also known as TaCl5, is a chemical compound of tantalum and chlorine. It is a white crystalline solid that is soluble in water and organic solvents. It is a strong oxidizing agent and is used in organic synthesis, electroplating, and in the production of other tantalum compounds. Tantalum pentachloride is a useful reagent in organic synthesis, and is used in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.
科学的研究の応用
電子および半導体産業
五塩化タンタルは、特に半導体デバイスの製造において、電子産業で使用されています。 タンタル系化合物の薄膜を生成するための化学気相堆積(CVD)プロセスにおける前駆体として機能します {svg_1}. これらのフィルムは、タンタルの優れた電気的特性により、コンデンサや抵抗器などのさまざまな電子部品の製造に不可欠です {svg_2} {svg_3} {svg_4}.
化学合成
化学合成の分野では、TaCl₅は触媒としての役割で知られています。 それはフリーデル・クラフツ触媒と同様に振る舞い、さまざまな有機反応を促進します {svg_5}. その求電子性により、エーテルと安定な錯体を形成し、複雑な有機分子の合成を助けます {svg_6}.
材料科学
TaCl₅は、新規材料の合成において材料科学において重要です。 それは、エッジ架橋された八面体M₆クラスター化合物の出発物質として機能し、五塩化タンタル(V)および五酸化タンタルの調製に関与しています {svg_7}. これらの化合物は、特定の所望の特性を持つ高度な材料を作成するための用途があります。
医療研究
医療研究では、五塩化タンタルは放射性医薬品合成への使用が検討されています。 それは、核医学画像検査で使用されるタンタル-178などの放射性トレーサーの作成における中間体として機能します {svg_8}.
エネルギー貯蔵
TaCl₅は、エネルギー貯蔵技術に用途があります。 それは、エネルギー貯蔵システムに不可欠なマイクロプロセッサやメモリーチップ用の材料を製造するための原子層堆積(ALD)プロセスにおける高純度前駆体として使用されます {svg_9}.
触媒
五塩化タンタルは、さまざまな産業プロセスで触媒として使用されています。 それは、グリセロールの気相脱水反応を触媒することにより、アクロレインの持続可能な生産における役割で知られています {svg_10}. その触媒特性は、汚染物質の処理など、環境用途でも活用されています。
Safety and Hazards
Tantalum pentachloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
作用機序
Target of Action:
Tantalum pentachloride primarily targets chemical reactions involving tantalum. Its role lies in serving as a precursor or starting material for various tantalum-based compounds. When it reacts with other substances, tantalum pentachloride undergoes hydrolysis, leading to the formation of tantalum oxychloride (TaOCl₃) and eventually tantalum pentoxide (Ta₂O₅) .
Action Environment:
Environmental factors play a crucial role in the stability and efficacy of tantalum pentachloride:
Remember, tantalum pentachloride’s journey from white powder to valuable compounds highlights its importance in materials science and industry! 🌐🔬 .
生化学分析
Biochemical Properties
Tantalum pentachloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to hydrolyze readily, forming tantalum(V) oxychloride and eventually tantalum pentoxide . These reactions are crucial in understanding its interactions with enzymes, proteins, and other biomolecules. Tantalum pentachloride can act as a catalyst in certain biochemical reactions, influencing the activity of specific enzymes and proteins. The nature of these interactions often involves the formation of coordination complexes, which can alter the structure and function of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tantalum pentachloride can change over time. The compound’s stability and degradation are important factors to consider. Tantalum pentachloride is known to hydrolyze in the presence of moisture, forming tantalum(V) oxychloride and tantalum pentoxide . These degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that tantalum pentachloride can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment.
特性
IUPAC Name |
pentachlorotantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMLTQPLAGXMX-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ta](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TaCl5, Cl5Ta | |
| Record name | tantalum(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tantalum(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064780 | |
| Record name | Tantalum chloride (TaCl5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light yellow solid; [Merck Index] White to pale yellow crystals or powder; [Alfa Aesar MSDS] | |
| Record name | Tantalum pentachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7721-01-9 | |
| Record name | Tantalum pentachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum pentachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum chloride (TaCl5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum chloride (TaCl5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of tantalum pentachloride?
A1: The molecular formula of tantalum pentachloride is TaCl5, and its molecular weight is 358.21 g/mol.
Q2: What is the structure of tantalum pentachloride in the solid state?
A2: In the solid state, tantalum pentachloride exists as a dimer, (TaCl5)2, with two chlorine atoms bridging the two tantalum centers. [] Each tantalum atom adopts a distorted octahedral geometry. []
Q3: What spectroscopic techniques are commonly used to characterize tantalum pentachloride?
A3: Several spectroscopic techniques can be employed for the characterization of TaCl5. These include:
- Raman Spectroscopy: Provides information about the vibrational modes of molecules, helpful in identifying TaCl5 and studying its behavior in different chemical environments. []
- 35Cl Nuclear Quadrupole Resonance (NQR): Offers insights into the electronic environment around the chlorine atoms in TaCl5, aiding in understanding its bonding characteristics. []
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying the coordination of ligands to the tantalum center. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): Helpful in characterizing TaCl5 complexes with organic ligands, providing information about the structure and bonding in these complexes. [, , ]
Q4: Is tantalum pentachloride stable in air?
A5: TaCl5 is highly moisture-sensitive and readily hydrolyzes in air to form tantalum oxide and hydrogen chloride. [, ] It should be handled under an inert atmosphere using standard Schlenk techniques or a glovebox.
Q5: What happens when tantalum pentachloride is heated?
A6: Upon heating, tantalum pentachloride sublimes but can also undergo thermal decomposition. [] The decomposition products depend on the conditions but may include tantalum nitride (TaN) or tantalum oxychloride (TaOCl3). [, ]
Q6: Can tantalum pentachloride act as a catalyst?
A7: Yes, TaCl5 can function as a Lewis acid catalyst in various organic reactions. [, ]
Q7: What type of reactions can be catalyzed by tantalum pentachloride?
A7: TaCl5 can catalyze a range of reactions, including:
- Acylation Reactions: TaCl5 can act as an efficient catalyst for the acylation of alcohols, phenols, and amines. []
- Polymerization Reactions: It can initiate the polymerization of alkynes, yielding polymers with varying configurations. [, ]
Q8: How does tantalum pentachloride promote these reactions?
A8: TaCl5 acts as a Lewis acid, accepting electron pairs from reactants, thereby activating them towards further reactions.
Q9: How is tantalum pentachloride used in the synthesis of tantalum nitride (TaN) thin films?
A10: TaCl5 serves as a precursor in chemical vapor deposition (CVD) processes for the production of TaN thin films. [, , , ] It reacts with nitrogen-containing precursors like ammonia or hexamethyldisilazane at elevated temperatures, leading to the deposition of TaN films. [, ]
Q10: What are the advantages of using tantalum pentachloride in TaN thin film synthesis?
A10: TaCl5 offers several advantages as a precursor for TaN:
- High Volatility: Allows for efficient transport in the gas phase during CVD. []
- Clean Decomposition: Decomposes cleanly at relatively low temperatures, yielding high-purity TaN films. []
Q11: Are there alternative methods for synthesizing tantalum nitride using tantalum pentachloride?
A11: Yes, alternative methods for TaN synthesis using TaCl5 include:
- Plasma Enhanced Chemical Vapor Deposition (PECVD): Utilizes plasma to enhance the reactivity of TaCl5, allowing for deposition at lower temperatures. []
- Atomic Layer Deposition (ALD): Enables the deposition of highly conformal and uniform TaN films with precise thickness control. []
Q12: How does tantalum pentachloride react with primary amines?
A13: TaCl5 reacts with primary amines to give imido complexes. [, ] The structure of the resulting complex depends on the steric bulk of the amine used. [, ]
Q13: What types of complexes can tantalum pentachloride form?
A13: TaCl5 can form a diverse range of complexes, including:
- Imido Complexes: Containing a Ta=N double bond, often formed by reactions with primary amines. [, ]
- Amido Complexes: Containing a Ta-N single bond, typically formed by reactions with secondary amines. []
- Phosphine Oxide Complexes: Formed by coordination of phosphine oxide ligands to the tantalum center. []
- Alkyne Complexes: Formed by coordination of alkynes to the tantalum center, exhibiting interesting bonding characteristics. []
- Halo Complexes: Formed by reaction with alkali metal halides, resulting in anionic complexes like TaCl6-. [, , ]
Q14: How do the ligands influence the properties of the resulting tantalum complexes?
A14: Ligands play a crucial role in dictating the properties of tantalum complexes by:
- Influencing the coordination geometry around the tantalum center. [, ]
- Modulating the reactivity of the complex. []
- Dictating the solubility and stability of the complex in different solvents. []
Q15: What safety precautions should be taken when handling tantalum pentachloride?
A15: TaCl5 requires careful handling due to its reactivity:
Q16: What is the environmental impact of tantalum pentachloride?
A16: While specific studies on the environmental impact of TaCl5 might be limited, it's crucial to consider:
- Tantalum Mining: The extraction of tantalum ore, the primary source of tantalum, can have significant environmental consequences. []
Q17: Are there any efforts to develop sustainable practices for tantalum pentachloride production and use?
A17: Research into more sustainable practices for tantalum compounds is ongoing and includes:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)


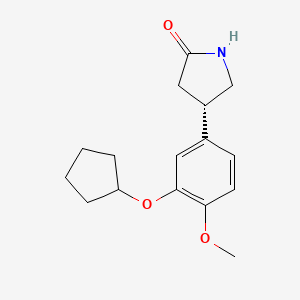



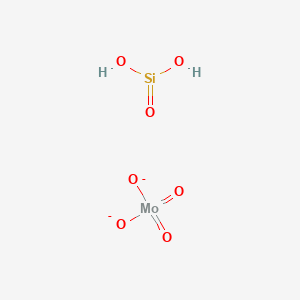
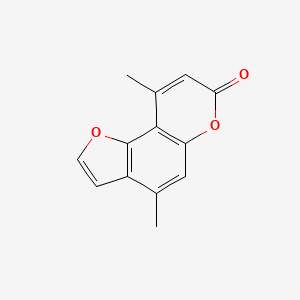
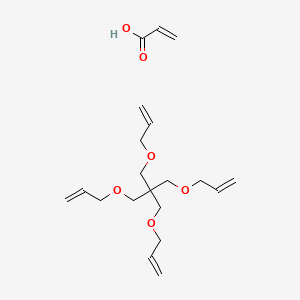
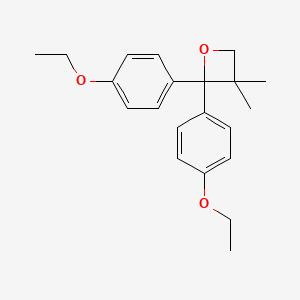
![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)
